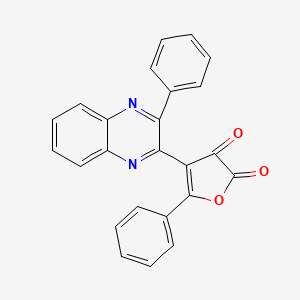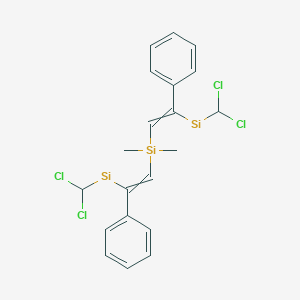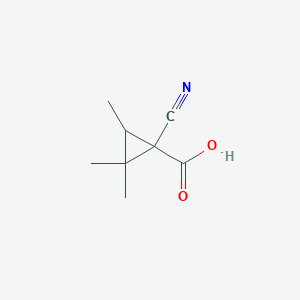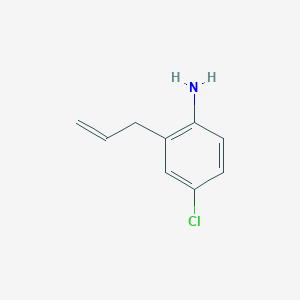
2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- is an organic compound with a complex structure that includes a furan ring, a quinoxaline moiety, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2,3-furandione: A simpler analog with a furan ring and a phenyl group.
3-Phenylfuran-2,5-dione: Another related compound with a similar structure but different functional groups.
Uniqueness
2,3-Furandione, 5-phenyl-4-(3-phenyl-2-quinoxalinyl)- is unique due to its combination of a furan ring, a quinoxaline moiety, and phenyl groups.
Propiedades
Número CAS |
299918-89-1 |
|---|---|
Fórmula molecular |
C24H14N2O3 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
5-phenyl-4-(3-phenylquinoxalin-2-yl)furan-2,3-dione |
InChI |
InChI=1S/C24H14N2O3/c27-22-19(23(29-24(22)28)16-11-5-2-6-12-16)21-20(15-9-3-1-4-10-15)25-17-13-7-8-14-18(17)26-21/h1-14H |
Clave InChI |
RPUUHJNMJWXIBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=O)O2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)



![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

